Cyclotetradeca-1,3,9-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651325-56-3 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
cyclotetradeca-1,3,9-triene |
InChI |
InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2 |
InChI Key |
UHCNTOAYHLZAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC=CCCCCC=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Macrocyclic Trienes: A Hypothetical Approach for Cyclotetradeca-1,3,9-triene
Introduction
Cyclotetradeca-1,3,9-triene is a macrocyclic hydrocarbon characterized by a 14-membered ring with three double bonds at positions 1, 3, and 9. While this specific isomer is not extensively documented in scientific literature, this guide provides a comprehensive overview of plausible synthetic strategies and standard characterization techniques applicable to this and other macrocyclic trienes. The methodologies outlined are based on established principles in organic synthesis and analytical chemistry, tailored for an audience of researchers, scientists, and professionals in drug development.
The synthesis of macrocycles, particularly those with specific stereochemistry, presents unique challenges, primarily related to overcoming the entropic barrier of ring formation.[1] Modern synthetic methods, however, offer powerful solutions for constructing these complex structures. This guide will focus on three prominent strategies: Ring-Closing Metathesis (RCM), Intramolecular Wittig Reaction, and McMurry Coupling.
Proposed Synthetic Strategies
The construction of a macrocyclic triene like this compound requires a robust and efficient cyclization strategy. Below are three potential retrosynthetic approaches.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful and widely used method for the synthesis of unsaturated rings, including macrocycles.[2][3] The reaction utilizes well-defined ruthenium or molybdenum-based catalysts to form a new double bond between two terminal alkenes within a linear precursor, releasing ethylene as a byproduct.[4][5] This approach is favored for its high functional group tolerance and effectiveness in forming large rings.[2]
A plausible synthetic workflow for this compound via RCM is depicted below. The strategy involves the synthesis of a linear diene precursor which already contains one of the double bonds of the final product.
References
IUPAC nomenclature for Cyclotetradeca-1,3,9-triene derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of Cyclotetradeca-1,3,9-triene Derivatives and Related Cembranoids
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound derivatives, a core structure within the broader class of cembranoid natural products. It is intended for researchers, scientists, and professionals in drug development who work with these complex macrocyclic compounds. The guide details the systematic naming conventions, presents key experimental data, outlines detailed synthetic and analytical protocols, and visualizes relevant chemical pathways and workflows.
IUPAC Nomenclature of Cembranoids
Cembranoids are a large family of natural products characterized by a 14-membered carbon ring, the cembrane skeleton.[1] These diterpenoids are biosynthesized from the cyclization of geranylgeranyl pyrophosphate (GGPP).[2] The IUPAC nomenclature for these compounds is based on this parent structure.
1.1 The Cembrane Skeleton and Numbering
The parent structure is named cembrane . The numbering of the 14-carbon macrocycle begins at the carbon atom bearing the isopropyl group, which is designated as C1. The numbering then proceeds sequentially around the ring, as illustrated below. The three methyl groups are typically found at positions C4, C8, and C12.[1]
1.2 Naming Unsaturation and Stereochemistry
The presence of double bonds is indicated by changing the "-ane" suffix to "-ene," "-diene," "-triene," and so on, with locants indicating the starting position of each double bond.[3] For the specific case of a This compound core, the name would be based on cembra-1,3,9-triene .
The stereochemistry of the double bonds is critical and is designated using the E/Z notation, which is the IUPAC-preferred method.[3] This system assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.
-
(Z) : From the German zusammen (together), indicates that the higher-priority groups are on the same side of the double bond.
-
(E) : From the German entgegen (opposite), indicates that the higher-priority groups are on opposite sides.
For a complete name, the stereochemical descriptors are placed in parentheses at the beginning of the name, along with their locants. For example, a hypothetical derivative would be named (1E,3E,9E)-cembra-1,3,9-triene .
1.3 Substituents and Functional Groups
Substituents are named as prefixes in alphabetical order, with locants indicating their position on the cembrane ring. Functional groups are indicated by prefixes or suffixes according to IUPAC priority rules. For instance, a hydroxyl group is denoted by the prefix "hydroxy-" or the suffix "-ol". Many cembranoids are fused to a lactone ring, and these are termed cembranolides.[1]
Example: Sarcophytol A Sarcophytol A, a well-known cembranoid, possesses a cembratriene skeleton with a hydroxyl group. Its systematic name, based on the cembrane framework, is (1E,3E,7E)-cembra-1,3,7,11-tetraen-15-ol .
Quantitative Data of Representative Cembranoid Derivatives
Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] The data for selected derivatives are summarized below.
Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Cembranoids
| Compound Name | Source Organism | Biological Activity | Assay Details | IC₅₀ / ED₅₀ | Reference |
|---|---|---|---|---|---|
| Sarcophytol A | Sarcophyton glaucum | Cytotoxic | P-388 cell line | 0.15 µg/mL | [4] |
| Sarcocrassolide A | S. crassocaule | Cytotoxic | P-388 cell line | 0.14 µg/mL | [4] |
| Crassolide | S. crassocaule | Cytotoxic | P-388 cell line | 0.16 µg/mL | [4] |
| Norcembrenolide B | Sinularia sp. | Anti-inflammatory | LPS-induced TNF-α production | - | [5] |
| Scabrolide D | S. scabra | Anti-inflammatory | LPS-induced TNF-α production | - |[5] |
Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for Sarcophytembranoid A (in CDCl₃)
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
|---|---|---|
| 1 | 125.7 | 5.09, d, 9.8 |
| 2 | 38.3 | 2.05, m; 1.95, m |
| 3 | 36.5 | 2.11, m |
| 4 | 134.5 | - |
| 5 | 124.8 | 5.12, t, 6.3 |
| 6 | 24.9 | 2.08, m |
| 7 | 84.1 | 4.45, d, 8.4 |
| 8 | 78.4 | - |
| 11 | 145.2 | 5.25, d, 9.1 |
| 12 | 130.1 | - |
| 15 | 78.4 | - |
| 16 | 28.9 | 1.25, s |
| 17 | 26.4 | 1.28, s |
| 18 | 15.2 | 1.62, s |
| 19 | 16.8 | 1.75, s |
| 20 | 18.9 | 1.88, s |
(Data adapted from reference[2])
Experimental Protocols
The synthesis and isolation of cembranoid derivatives involve complex, multi-step procedures. Below are detailed methodologies for key experiments.
3.1 Total Synthesis of Norcembrenolide B
The total synthesis of norcembrenolide B involves the construction of the 14-membered cembrane skeleton followed by a series of selective oxidations and reorganizations.[5]
Step 1: Stille Coupling for Aldehyde Synthesis
-
Reaction: Coupling of vinyl iodide 11 with furfural stannane 10 .
-
Protocol: To a solution of vinyl iodide 11 in a suitable solvent (e.g., DMF), furfural stannane 10 and a palladium catalyst (e.g., Pd(PPh₃)₄) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product aldehyde 12 is extracted and purified by column chromatography. The reported yield is 78%.[5]
Step 2: Kishi-Nozaki Coupling for Macrocyclization
-
Reaction: Intramolecular coupling of allyl bromide 13 to form the cembrane ring.
-
Protocol: The aldehyde 12 is first converted to allyl bromide 13 via Appel bromination (using CBr₄ and PPh₃). The resulting bromide is then subjected to Kishi-Nozaki conditions. A solution of CrCl₂ and a catalytic amount of NiCl₂ in a polar aprotic solvent (e.g., DMF) is prepared. The allyl bromide 13 is added slowly to this mixture at room temperature under an inert atmosphere. The reaction proceeds to form the macrocycle norbipinnatin J (6 ). The product is isolated by extraction and purified via chromatography, yielding the major diastereomer in 82% yield.[5]
Step 3: Furan Oxidation and Cyclization
-
Reaction: Conversion of the furan moiety to a β-keto-tetrahydrofuranone.
-
Protocol: The advanced intermediate is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of CrO₃ in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred until completion. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The product, norcembrenolide B (8 ), is obtained after extraction and purification by column chromatography, with a reported yield of 50%. The structure is typically confirmed by crystallographic studies.[5]
3.2 General Protocol for Isolation from Soft Corals
-
Extraction: The collected soft coral specimens (e.g., Sarcophyton trocheliophorum) are minced and exhaustively extracted with an organic solvent like ethyl acetate or methanol/dichloromethane.[2]
-
Partitioning: The crude extract is concentrated under reduced pressure and partitioned between solvents of differing polarity, such as ethyl acetate and water, to separate compounds based on their solubility.
-
Chromatography: The organic-soluble fraction is subjected to multiple stages of column chromatography. A typical sequence involves silica gel chromatography with a gradient elution system (e.g., n-hexane to ethyl acetate), followed by reversed-phase HPLC for final purification of individual cembranoids.[2] Fractions are monitored by TLC and NMR spectroscopy.
Visualizations
Diagrams created using the DOT language provide clear visual representations of complex chemical processes.
4.1 Biosynthetic Pathway of the Cembrane Skeleton
The cembrane ring is biosynthesized from the head-to-tail cyclization of geranylgeranyl pyrophosphate (GGPP).
Caption: Biosynthesis of the cembrane skeleton from GGPP.
4.2 Experimental Workflow for Total Synthesis of Norcembrenolide B
This workflow outlines the key transformations in the laboratory synthesis of norcembrenolide B.
Caption: Key stages in the total synthesis of Norcembrenolide B.
References
- 1. A Brief Review on New Naturally Occurring Cembranoid Diterpene Derivatives from the Soft Corals of the Genera Sarcophyton, Sinularia, and Lobophytum Since 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Chemical Diversity in Species Belonging to Soft Coral Genus Sacrophyton and Its Impact on Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Norcembrenolide B and Scabrolide D - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Intramolecular Diels-Alder Reaction of Substituted Trienes
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Diels-Alder (IMDA) reaction is a powerful and versatile transformation in organic synthesis, enabling the rapid construction of complex cyclic and polycyclic systems from acyclic precursors. This pericyclic reaction, involving a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule, offers significant advantages in terms of efficiency and stereocontrol. These attributes make the IMDA reaction a valuable tool in the synthesis of natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for both thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions of substituted trienes.
Key Applications
The IMDA reaction is a cornerstone in the stereoselective synthesis of six-membered rings, which are ubiquitous structural motifs in a vast array of biologically active molecules. Key applications include:
-
Natural Product Synthesis: The IMDA reaction has been instrumental in the total synthesis of numerous complex natural products, including alkaloids, terpenoids, and polyketides.[1][2][3] It allows for the efficient construction of intricate carbocyclic and heterocyclic frameworks with a high degree of stereochemical control.
-
Drug Discovery and Development: The ability to rapidly generate molecular complexity from simple starting materials makes the IMDA reaction an attractive strategy in medicinal chemistry for the synthesis of novel scaffolds and compound libraries for drug screening.
-
Materials Science: The principles of the Diels-Alder reaction are also being applied in the development of new polymers and functional materials.
Data Presentation: A Comparative Overview of IMDA Reactions
The stereochemical outcome and efficiency of the intramolecular Diels-Alder reaction are highly dependent on the nature of the substituents on the triene, the length and flexibility of the tether connecting the diene and dienophile, and the reaction conditions (thermal versus catalyzed). The following tables summarize quantitative data from representative IMDA reactions.
Table 1: Thermal Intramolecular Diels-Alder Reactions of Substituted Trienes
| Entry | Substrate | Conditions | Product Ring System | Diastereomeric Ratio (endo:exo / cis:trans) | Yield (%) | Reference |
| 1 | (1E,7E)-1-nitro-deca-1,7,9-triene | Benzene, reflux, 4 h | Decalin | trans-fused major | 85 | [4] |
| 2 | N-Sulfonylated undecatriene | Toluene, 110 °C | Bicyclic sultam | Varies with substrate geometry | Good | [5] |
| 3 | (E)-3-Methyldeca-1,3,9-triene | N/A | Fused bicyclic | trans favored | N/A | [6] |
| 4 | Vinylsulfonamide with a furan diene | Toluene, 110 °C or 13 kbar pressure | Fused γ- and δ-sultams | N/A | Good | [7] |
Table 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reactions of Substituted Trienes
| Entry | Substrate | Catalyst (mol%) | Solvent, Temperature, Time | Product Ring System | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Trienal | [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6] (1-5) | CH2Cl2, -78 °C to rt | Bicyclic | >95:5 | up to 98 | up to 99 | [8][9] |
| 2 | α,β-Unsaturated Ketone | [Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF6] (N/A) | N/A | Bicyclic | N/A | up to 96 | 50-90 | [9] |
| 3 | Acryloyl-2-oxazolidinone with cyclopentadiene | Bis(oxazoline)-copper(II) complex (N/A) | N/A | Bicyclic | N/A | High | Good | [10] |
| 4 | Methacrolein and cyclopentadiene | (S,S)-diazaaluminolide (10) | -78 °C, 18 h | Bicyclic | 97:3 | High | 94 |
Experimental Protocols
The following are detailed protocols for representative thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions.
Protocol 1: Thermal Intramolecular Diels-Alder Reaction of a Nitro-Substituted Decatriene
This protocol is adapted from studies on the stereocontrolled synthesis of trans-decalin ring systems.[4]
Materials:
-
(1E,7E)-1-nitro-deca-1,7,9-triene
-
Benzene (anhydrous)
-
Butylated hydroxytoluene (BHT) (as an inhibitor of radical polymerization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (1E,7E)-1-nitro-deca-1,7,9-triene substrate.
-
Add a catalytic amount of BHT.
-
Add anhydrous benzene via syringe to achieve a desired concentration (e.g., 0.01-0.1 M).
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.
-
Upon completion of the reaction (typically after 4 hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.[4]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.[16][17] Elute with a gradient of ethyl acetate in hexanes to isolate the desired diastereomers of the trans-fused decalin product.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Asymmetric Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction of a Trienal
This protocol describes a highly enantioselective IMDA reaction using a chiral ruthenium Lewis acid catalyst.[8][9]
Materials:
-
Substituted trienal substrate
-
Chiral Ruthenium Lewis Acid Catalyst, e.g., [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6]
-
Anhydrous dichloromethane (CH2Cl2)
-
Round-bottom flask, oven-dried and cooled under inert gas
-
Syringes for transfer of dry solvents and reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Catalyst Preparation: The chiral ruthenium Lewis acid catalyst can be synthesized according to literature procedures.[18] It is highly air and moisture sensitive and should be handled under a strict inert atmosphere.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add the chiral ruthenium catalyst (1-5 mol%).
-
Add anhydrous dichloromethane via syringe.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a cooling bath.
-
In a separate flame-dried flask, prepare a solution of the trienal substrate in anhydrous dichloromethane.
-
Slowly add the substrate solution to the cooled catalyst solution via syringe or cannula over a period of 10-15 minutes.
-
Stir the reaction mixture at the low temperature for the specified time (this can range from a few hours to overnight). The progress of the reaction can be monitored by TLC, taking care to quench the aliquots with a small amount of triethylamine or a basic solution before analysis.
-
Work-up: Once the reaction is complete, quench the reaction by adding a few drops of a quenching agent (e.g., triethylamine or saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched bicyclic product.[16]
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC or GC analysis).
Mandatory Visualizations
General Workflow for a Multi-Step Synthesis Involving an Intramolecular Diels-Alder Reaction
The following diagram illustrates a typical workflow for the synthesis of a complex cyclic molecule where the key step is an intramolecular Diels-Alder reaction.
Caption: General workflow for a multi-step synthesis featuring an IMDA reaction.
Logical Relationship of Factors Influencing IMDA Stereoselectivity
This diagram illustrates the key factors that influence the stereochemical outcome of an intramolecular Diels-Alder reaction.
Caption: Factors influencing the stereoselectivity of IMDA reactions.
References
- 1. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Ruthenium Lewis Acid Catalyzed Intramolecular DielsâAlder Reactions [figshare.com]
- 9. Ruthenium-Lewis acid catalyzed asymmetric Diels-Alder reactions between dienes and alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. reddit.com [reddit.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral ruthenium complexes as catalysts in enantioselective Diels–Alder reactions. Crystal structure of the Lewis acid–dienophile adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene
Abstract
This document provides a detailed protocol for the stereoselective synthesis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene, a macrocyclic compound with potential applications in drug discovery and materials science. The synthetic strategy is based on a convergent approach, culminating in a ring-closing metathesis (RCM) reaction to construct the 14-membered ring. Key transformations include a Horner-Wadsworth-Emmons reaction to establish the (E,E)-diene stereochemistry and a Wittig reaction for the stereoselective formation of the (Z)-alkene. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Macrocyclic compounds are of significant interest in medicinal chemistry due to their unique structural and conformational properties, which can lead to high binding affinity and selectivity for biological targets. The stereoselective synthesis of macrocycles, however, presents a considerable challenge. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of macrocyclic systems, offering a high degree of functional group tolerance and the ability to form large rings. This protocol details a reliable method for the synthesis of a specific stereoisomer of Cyclotetradeca-1,3,9-triene, employing stereocontrolled olefination reactions to construct the linear precursor and a Grubbs second-generation catalyst for the key macrocyclization step.
Synthetic Strategy
The retrosynthetic analysis for (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene is outlined below. The primary disconnection is the ring-closing metathesis of the linear α,ω-diene 1 . This precursor is further disconnected into two key fragments: the C1-C7 fragment 2 containing the (E,E)-diene, and the C8-C14 fragment 3 containing the (Z)-alkene. Fragment 2 can be synthesized from commercially available starting materials via a Horner-Wadsworth-Emmons olefination. Fragment 3 can be prepared using a Wittig reaction to ensure the desired Z-stereochemistry.
Caption: Retrosynthetic analysis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene.
Experimental Protocols
Synthesis of Fragment 2: (2E,4E)-Hepta-2,4-dien-6-yn-1-ol
This procedure describes the stereoselective synthesis of the (E,E)-diene fragment.
Protocol:
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
To a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of acrolein (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford ethyl (2E,4E)-hexa-2,4-dienoate.
-
-
Step 2: Reduction to the Aldehyde.
-
To a solution of ethyl (2E,4E)-hexa-2,4-dienoate (1.0 eq) in anhydrous DCM at -78 °C, add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give (2E,4E)-hexa-2,4-dienal.
-
-
Step 3: Alkyne Addition.
-
To a solution of ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) at 0 °C, add a solution of (2E,4E)-hexa-2,4-dienal (1.0 eq) in THF.
-
Stir for 2 hours at 0 °C, then warm to room temperature and stir for an additional 1 hour.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to yield Fragment 2.
-
Synthesis of Fragment 3: (Z)-Hept-5-en-1-yn-7-ol
This procedure details the synthesis of the fragment containing the Z-alkene.
Protocol:
-
Step 1: Preparation of the Phosphonium Salt.
-
To a solution of triphenylphosphine (1.1 eq) in toluene, add 3-bromopropanol (1.0 eq).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold toluene and dry under vacuum to obtain the phosphonium salt.
-
-
Step 2: Wittig Reaction.
-
Suspend the phosphonium salt (1.0 eq) in anhydrous THF at -78 °C.
-
Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise.
-
Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add a solution of but-3-ynal (1.2 eq) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to give Fragment 3.
-
Assembly of the Linear Precursor (1)
This section describes the coupling of Fragment 2 and Fragment 3 and subsequent elaboration to the RCM precursor.
Protocol:
-
Step 1: Sonogashira Coupling.
-
To a solution of Fragment 2 (1.0 eq) and Fragment 3 (1.2 eq) in a 2:1 mixture of THF and triethylamine, add CuI (0.1 eq) and Pd(PPh3)4 (0.05 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the coupled product.
-
-
Step 2: Lindlar Hydrogenation.
-
To a solution of the coupled product (1.0 eq) in ethyl acetate, add Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate to yield the triene-diol.
-
-
Step 3: Double Swern Oxidation.
-
To a solution of oxalyl chloride (2.5 eq) in anhydrous DCM at -78 °C, add DMSO (5.0 eq) dropwise.
-
Stir for 15 minutes, then add a solution of the triene-diol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (6.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with water and extract with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the dialdehyde.
-
-
Step 4: Double Wittig Olefination.
-
To a suspension of methyltriphenylphosphonium bromide (2.5 eq) in THF at 0 °C, add potassium tert-butoxide (2.5 eq).
-
Stir for 30 minutes, then cool to -78 °C.
-
Add a solution of the dialdehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH4Cl and extract with pentane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to obtain the linear precursor 1 .
-
Ring-Closing Metathesis to (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene
This is the key macrocyclization step. High dilution is crucial to favor the intramolecular reaction.
Protocol:
-
Degas a sufficient volume of anhydrous dichloromethane (DCM) by bubbling argon through it for at least 30 minutes.
-
In a glovebox, prepare a solution of the linear precursor 1 in degassed DCM (final concentration should be 0.001 M).
-
Also in the glovebox, prepare a solution of Grubbs second-generation catalyst (5 mol%) in a small volume of degassed DCM.
-
Set up a syringe pump with the solution of the linear precursor 1 .
-
To a refluxing solution of degassed DCM in a flask equipped with a condenser under an argon atmosphere, add the catalyst solution.
-
Using the syringe pump, add the solution of the linear precursor 1 to the refluxing catalyst solution over a period of 8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene.
Data Presentation
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Fragment 2 Synthesis | |||||
| 1a | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, Acrolein, THF, 0 °C to rt | Ethyl (2E,4E)-hexa-2,4-dienoate | 85 | >95:5 E,E |
| 1b | Reduction | DIBAL-H, DCM, -78 °C | (2E,4E)-hexa-2,4-dienal | 92 | >95:5 E,E |
| 1c | Alkyne Addition | Ethynylmagnesium bromide, THF, 0 °C to rt | Fragment 2 | 88 | - |
| Fragment 3 Synthesis | |||||
| 2a | Phosphonium Salt Formation | Triphenylphosphine, 3-bromopropanol, Toluene, reflux | (3-Hydroxypropyl)triphenylphosphonium bromide | 95 | - |
| 2b | Wittig Reaction | Phosphonium salt, n-BuLi, But-3-ynal, THF, -78 °C to rt | Fragment 3 | 75 | >95:5 Z |
| Linear Precursor Assembly | |||||
| 3a | Sonogashira Coupling | Fragment 2, Fragment 3, CuI, Pd(PPh3)4, THF/Et3N | Coupled Product | 80 | - |
| 3b | Lindlar Hydrogenation | Lindlar's catalyst, H2, Ethyl acetate | Triene-diol | 98 | >98% Z |
| 3c | Swern Oxidation | (COCl)2, DMSO, Et3N, DCM, -78 °C to rt | Dialdehyde | 85 | - |
| 3d | Wittig Olefination | CH3PPh3Br, KOtBu, THF, -78 °C to rt | Linear Precursor 1 | 70 | - |
| Macrocyclization | |||||
| 4 | Ring-Closing Metathesis | Grubbs II catalyst (5 mol%), DCM (0.001 M), reflux, slow addition | (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene | 65 | - |
Visualizations
Application Notes and Protocols for Cyclotetradeca-1,3,9-triene and its Analogs as Ligands in Organometallic Chemistry
Preface: A thorough review of scientific literature reveals a significant scarcity of documented use of Cyclotetradeca-1,3,9-triene as a ligand in organometallic chemistry. In contrast, its smaller analog, Cyclododeca-1,5,9-triene (CDT) , is a well-established and important ligand in the field. The following application notes and protocols are therefore based on the chemistry of CDT, which serves as an excellent model for understanding the coordination and application of large, cyclic, non-conjugated trienes in organometallic systems. These notes are intended for researchers, scientists, and professionals in drug development and materials science.
Application Notes
Introduction to Cyclododeca-1,5,9-triene (CDT) as a Ligand
Cyclododeca-1,5,9-triene (CDT) is a cyclic triene with the formula C₁₂H₁₈. Several isomers exist, with the most common in organometallic chemistry being the trans,trans,trans-CDT and cis,trans,trans-CDT.[1] These ligands are highly valuable in the synthesis of organometallic complexes, particularly with late transition metals in low oxidation states, such as nickel(0).
The three double bonds of the CDT ligand can coordinate to a metal center in a tridentate fashion, creating a stable "tripod" arrangement. This coordination mode often leaves the metal center coordinatively unsaturated, making the resulting complexes highly reactive and useful as catalyst precursors.
Synthesis of Metal-CDT Complexes
The most common method for synthesizing metal-CDT complexes involves the reduction of a metal salt in the presence of the CDT ligand. A prime example is the synthesis of (η²,η²,η²-all-trans-Cyclododeca-1,5,9-triene)nickel(0), Ni(ttt-CDT).[2] In this preparation, a nickel(II) salt, such as nickel(II) acetylacetonate, is reduced by an organoaluminum reagent like diethylaluminum ethoxide in an ethereal solvent containing the trans,trans,trans-CDT ligand.[2]
The resulting Ni(ttt-CDT) complex is a 16-electron species with a trigonal planar geometry around the nickel atom.[2] This coordinative unsaturation is key to its reactivity, as it readily undergoes ligand exchange reactions with other donor molecules such as phosphines, isonitriles, or carbon monoxide to form more stable 18-electron complexes.[2]
Structural and Spectroscopic Data
The coordination of CDT to a metal center significantly alters the electronic and structural properties of both the metal and the ligand. X-ray crystallography of Ni(ttt-CDT) reveals a propeller-like arrangement of the three olefinic groups around the nickel atom, resulting in a chiral structure.[2]
| Complex | Metal | CDT Isomer | Key Spectroscopic Data | Reference |
| Ni(ttt-CDT) | Ni(0) | trans,trans,trans | ¹H NMR, ¹³C NMR | [2] |
| Cu(ttt-CDT)⁺ | Cu(I) | trans,trans,trans | High CO stretching frequency in CO adduct (2160 cm⁻¹) | [3] |
Note: Detailed NMR and IR data can be found in the primary literature.
Applications in Homogeneous Catalysis
Metal-CDT complexes, particularly Ni(CDT), are highly versatile catalyst precursors in a wide range of organic transformations. Their utility stems from the lability of the CDT ligand, which can be easily displaced by other substrates, and the low oxidation state of the metal center.
Key Catalytic Applications:
-
Cyclooligomerization: Ni(CDT) and related complexes are used in the cyclotrimerization of alkynes and the dimerization of dienes.
-
Cross-Coupling Reactions: As a source of Ni(0), Ni(CDT) can be used to generate active catalysts for Suzuki, Negishi, and other cross-coupling reactions.
-
Olefin Functionalization: The reactive nature of the Ni(0) center allows for a variety of transformations involving the activation of C-H and C-X bonds in the presence of olefins.
Experimental Protocols
Protocol 1: Synthesis of (η²,η²,η²-all-trans-Cyclododeca-1,5,9-triene)nickel(0) [Ni(ttt-CDT)]
This protocol is adapted from established literature procedures for the synthesis of Ni(ttt-CDT).[2]
Materials:
-
Anhydrous Nickel(II) acetylacetonate [Ni(acac)₂]
-
trans,trans,trans-Cyclododeca-1,5,9-triene (ttt-CDT)
-
Diethylaluminum ethoxide (Et₂AlOEt)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Schlenk line and associated glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere. All solvents must be freshly distilled from appropriate drying agents.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve anhydrous Ni(acac)₂ in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Ligand: To the stirred solution, add a stoichiometric amount of trans,trans,trans-cyclododeca-1,5,9-triene.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of diethylaluminum ethoxide in diethyl ether dropwise to the reaction mixture. The color of the solution will change, indicating the reduction of Ni(II) to Ni(0) and the formation of the complex.
-
Isolation: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction mixture is then filtered under an inert atmosphere to remove any insoluble byproducts.
-
Crystallization: The filtrate is concentrated under reduced pressure. The product is then precipitated by the addition of cold, anhydrous pentane. The resulting deep red solid is collected by filtration, washed with cold pentane, and dried under vacuum.
-
Storage: The final product, Ni(ttt-CDT), is extremely air-sensitive and should be stored under an inert atmosphere at low temperatures (-20 °C).[2]
Visualizations
Below are diagrams illustrating key concepts related to the use of CDT as a ligand in organometallic chemistry.
References
Application Notes and Protocols for the Quantification of Cyclotetradeca-1,3,9-triene and Related Cembranoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclotetradeca-1,3,9-triene belongs to the cembranoid class of natural products, which are diterpenes characterized by a 14-membered carbon ring. Cembranoids are predominantly isolated from marine organisms, particularly soft corals of the genera Sarcophyton and Sinularia, as well as from some plants like tobacco.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Given their therapeutic potential, accurate and robust analytical methods for the quantification of cembranoids in various matrices are crucial for research and drug development.
This document provides detailed application notes and protocols for the quantification of this compound and related cembranoids using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, it outlines protocols for complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
A variety of analytical techniques can be employed for the quantification of cembranoids. The choice of method depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of cembranoids like sarcophine.[2] It offers good precision and accuracy for relatively concentrated samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it suitable for the quantification of cembranoids at low concentrations in complex biological matrices.[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile terpenes, including some cembranoid derivatives.[7][8]
Data Presentation
Table 1: HPLC-UV Method Parameters for Sarcophine Quantification [2]
| Parameter | Value |
| Instrument | HPLC with UV Detector |
| Column | Reversed-Phase ODS |
| Mobile Phase | 70% Acetonitrile in deionized water (pH 3.5 with phosphoric acid) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Linearity Range | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Cembranoids by HPLC-UV
This protocol is based on a validated method for the quantification of sarcophine, a well-known cembranoid, and can be adapted for this compound and other related compounds with a UV chromophore.[2]
1. Sample Preparation:
- Extract the biological sample (e.g., soft coral tissue, plant material) with a suitable organic solvent such as methanol or ethyl acetate.
- Evaporate the solvent under reduced pressure.
- Reconstitute the dried extract in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
- Instrument: HPLC system equipped with a UV-Vis detector.
- Column: ODS (C18) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The pH may need to be adjusted (e.g., to 3.5 with phosphoric acid) to improve peak shape.[2]
- Flow Rate: 1.5 mL/min.[2]
- Injection Volume: 20 µL.
- Detection: Monitor the absorbance at a wavelength where the target cembranoid has maximum absorbance (e.g., 220 nm for sarcophine).[2]
- Quantification: Prepare a calibration curve using a certified reference standard of the target cembranoid. The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.
Protocol 2: Outline for Quantification of Cembranoids by LC-MS/MS
This protocol provides a general workflow for developing a sensitive and selective LC-MS/MS method for cembranoid quantification.
1. Sample Preparation:
- Perform a liquid-liquid or solid-phase extraction to isolate the cembranoids from the matrix and remove interferences.
- Incorporate an internal standard at the beginning of the sample preparation to correct for matrix effects and variations in recovery.
- Evaporate the final extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
- Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
- Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
- MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and the internal standard, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Protocol 3: Outline for Analysis of Cembranoids by GC-MS
This protocol outlines the general steps for the analysis of thermally stable and volatile cembranoids.
1. Sample Preparation:
- Extract the sample with a non-polar solvent like hexane or dichloromethane.
- Derivatization may be necessary for cembranoids with polar functional groups (e.g., hydroxyl groups) to improve their volatility and chromatographic behavior. Silylation is a common derivatization technique.
- Concentrate the extract to a suitable volume before injection.
2. GC-MS Analysis:
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection depending on the sample concentration.
- Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.
- Ionization: Electron ionization (EI) at 70 eV.
- Data Acquisition: Acquire data in full scan mode for qualitative analysis and to identify characteristic fragment ions. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
- Quantification: Use an internal standard and create a calibration curve based on the peak areas of the target analyte's characteristic ions.
Mandatory Visualization
Signaling Pathway
Certain cembranoids have been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below illustrates the mechanism by which these cembranoids can inhibit the activation of NF-κB.[9]
Caption: Cembranoid inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound from a biological matrix.
Caption: General workflow for cembranoid quantification.
References
- 1. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method for the quantitative determination of sarcophine, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Gold-Catalyzed Cycloisomerization of Allene-Substituted Trienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold-catalyzed cycloisomerization of allene-substituted trienes, a powerful synthetic methodology for the construction of complex cyclic and polycyclic frameworks. The focus is on the formation of cross-conjugated trienes from 1,5-allenynes, with additional examples of related transformations.
Introduction
Gold(I) catalysts have emerged as highly effective tools in organic synthesis due to their strong π-acidic character, enabling the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The cycloisomerization of allene-substituted trienes, particularly 1,5-allenynes, provides an atom-economical route to synthetically valuable cross-conjugated trienes. This transformation proceeds under mild conditions and tolerates a variety of functional groups, making it an attractive strategy in the synthesis of natural products and complex pharmaceutical intermediates.
The generally accepted mechanism for the gold(I)-catalyzed cycloisomerization of 1,5-allenynes involves a dual-activation pathway. The gold catalyst activates the alkyne moiety, facilitating a nucleophilic attack from the allene. This leads to a cascade of events, including a 1,5-hydrogen shift, ultimately yielding the cross-conjugated triene product.
Data Presentation
The following tables summarize the quantitative data for the gold-catalyzed cycloisomerization of various 1,5-allenyne substrates to their corresponding cross-conjugated trienes.
Table 1: Gold-Catalyzed Cycloisomerization of 1,5-Allenynes
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(4-methyl-1-phenylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 4-methyl-N-(4-methyl-1-phenylpenta-1,3-dien-2-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide | 88 |
| 2 | N-(1-cyclohexyl-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-cyclohexyl-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 85 |
| 3 | N-(1-(tert-butyl)-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-(tert-butyl)-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 92 |
| 4 | N-(1,4-dimethylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1,4-dimethylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 75 |
| 5 | N-(1-isopropyl-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-isopropyl-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 81 |
| 6 | N-(deca-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(deca-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 78 |
Reactions were carried out with 1 mol% of [(Ph3PAu)3O]BF4 in chloroform at 60 °C.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative 1,5-allenyne substrate and its subsequent gold-catalyzed cycloisomerization.
Protocol for the Synthesis of a 1,5-Allenyne Substrate
Synthesis of N-(4-methyl-1-phenylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
This protocol describes a typical procedure for the synthesis of the allene-substituted triene precursor.
Materials:
-
N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide
-
3-bromo-3-phenyl-1,1-dimethylallene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide (1.0 eq), 3-bromo-3-phenyl-1,1-dimethylallene (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1,5-allenyne substrate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Gold-Catalyzed Cycloisomerization
General Procedure for the Synthesis of Cross-Conjugated Trienes
This protocol details the gold-catalyzed cycloisomerization of a 1,5-allenyne.
Materials:
-
1,5-allenyne substrate
-
Tris(triphenylphosphinegold)oxonium tetrafluoroborate ([(Ph₃PAu)₃O]BF₄) (1 mol%)
-
Chloroform (CHCl₃), anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Oil bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 1,5-allenyne substrate (1.0 eq).
-
Add anhydrous chloroform to dissolve the substrate (concentration typically 0.05-0.1 M).
-
Add the gold catalyst, [(Ph₃PAu)₃O]BF₄ (0.01 eq), to the solution.
-
Place the reaction vessel in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the time indicated by TLC analysis (typically 1-4 hours).
-
Once the starting material is consumed, remove the reaction from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the cross-conjugated triene product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed dual-activation catalytic cycle for the gold(I)-catalyzed cycloisomerization of 1,5-allenynes.
Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization.
Experimental Workflow
The diagram below outlines the general experimental workflow from substrate synthesis to product characterization.
Caption: General experimental workflow for the synthesis and cycloisomerization.
Application Notes and Protocols: Synthesis of Cyclen Scaffolds from Cyclotetrapeptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are macrocyclic polyamines of significant interest in medicinal chemistry and drug development. Their ability to form stable complexes with a variety of metal ions has led to their widespread use as chelating agents in applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. Furthermore, the cyclen scaffold serves as a versatile platform for the development of therapeutic agents, enzyme inhibitors, and gene delivery vectors.
While numerous synthetic routes to cyclen exist, this document outlines a proposed methodology for the synthesis of cyclen scaffolds commencing from readily accessible cyclotetrapeptides. This approach offers a potential pathway to novel, substituted cyclen analogues by leveraging the diversity of amino acid side chains that can be incorporated into the starting cyclic peptide. The core of this proposed synthesis is the complete reduction of the four amide bonds of the cyclotetrapeptide to their corresponding amines, thereby transforming the peptide backbone into a tetraazamacrocycle.
This document provides a detailed, albeit theoretical, experimental protocol for this transformation, based on established principles of amide reduction. It also includes a summary of expected quantitative data based on analogous reactions, and visual diagrams of the synthetic workflow and a key application of the resulting cyclen scaffold.
Proposed Synthetic Pathway Overview
The conversion of a cyclotetrapeptide to a cyclen scaffold is conceptually a straightforward process involving the reduction of all four amide (peptide) bonds to methylene-amine linkages (-CONH- to -CH₂NH-). This transformation requires a powerful reducing agent capable of reducing the relatively stable amide functionality. The most promising reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (BH₃).[1][2][3][4]
The general transformation is depicted below:
Caption: General scheme for the conversion of a cyclotetrapeptide to a cyclen scaffold.
Data Presentation: Estimated Quantitative Data
| Starting Material Analogue | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Estimated Purity (%) | Reference Analogy |
| Cyclic dipeptide (diketopiperazine) | LiAlH₄ | THF | Reflux | 12-24 | 60-80 | >90 | Reduction of lactams[3] |
| N-protected dipeptide | LiAlH₄ | Ether | Reflux | 15 | 70-90 | >95 | Reduction of tertiary amides[5] |
| Cyclic amide (Lactam) | BH₃·THF | THF | 25-50 | 8-16 | 75-95 | >95 | Borane reduction of amides[4][6] |
| N-substituted lactam | LiAlH₄ | THF | Reflux | 20 | 80-90 | >95 | Reduction of cyclic amides[3] |
Experimental Protocols
Important Note: The following protocols are proposed and should be optimized for specific cyclotetrapeptide substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Reduction of a Cyclotetrapeptide using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines.[1][3][5][7]
Materials:
-
Cyclotetrapeptide (with protecting groups on reactive side chains, if necessary)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Sodium sulfate, anhydrous
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the cyclotetrapeptide (1 equivalent) in anhydrous THF (concentration of 0.1-0.2 M).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly and carefully add LiAlH₄ (4-6 equivalents, to ensure reduction of all four amide bonds) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to take 12-24 hours.
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Deionized water (X mL, where X is the mass of LiAlH₄ in grams used)
-
1 M NaOH solution (X mL)
-
Deionized water (3X mL) This should result in the formation of a granular precipitate of aluminum salts.
-
-
Work-up and Isolation: Stir the resulting suspension at room temperature for 1 hour. Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and then with DCM or CHCl₃.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or alumina, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).
Protocol 2: Reduction of a Cyclotetrapeptide using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is another effective reagent for the reduction of amides and may offer better chemoselectivity for certain substrates.[4][6][8]
Materials:
-
Cyclotetrapeptide (with protecting groups on reactive side chains, if necessary)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Methanol or Ethanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Sodium sulfate, anhydrous
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the cyclotetrapeptide (1 equivalent) in anhydrous THF (concentration of 0.1-0.2 M).
-
Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (4-6 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.[4] Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add methanol or ethanol dropwise to quench the excess borane. Note: Effervescence will be observed.[4]
-
Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the amine-borane complex. Basify the aqueous solution with 1 M NaOH until a pH of >10 is reached.
-
Extraction and Purification: Extract the aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.
Mandatory Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Experimental workflow for the proposed synthesis of a cyclen scaffold.
Diagram 2: Application of Cyclen as a Metal Chelator
Caption: Chelation of a metal ion by a cyclen scaffold for various applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 8. Borane Reagents [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Reactions for Triene Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Diels-Alder reactions for triene cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for a successful Diels-Alder reaction with a triene?
A successful Diels-Alder reaction relies on several key principles:
-
Diene Conformation: The diene portion of the triene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition. Dienes locked in an s-trans conformation will not react.[1][2][3]
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (the double bond reacting with the diene). Therefore, electron-donating groups on the diene component of the triene and electron-withdrawing groups on the dienophile will accelerate the reaction.[1][2][4]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants and reduce the reaction rate.[2][5]
-
Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Additionally, the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.[4][5][6]
Q2: How do I select an appropriate solvent for my triene cyclization?
The choice of solvent can influence the rate of a Diels-Alder reaction. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction. The ideal solvent should dissolve the reactants and be inert to the reaction conditions. Common solvents include toluene, xylene, dichloromethane, and in some cases, even water.[7]
Q3: At what temperature should I run my Diels-Alder reaction?
Many Diels-Alder reactions proceed at moderate temperatures (25°C to 100°C). However, the optimal temperature depends on the specific substrates. It's important to note that the Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures. Therefore, excessively high temperatures can lead to lower yields.[4]
Troubleshooting Guide
Problem 1: Low to no product yield.
| Possible Cause | Troubleshooting Step |
| Unfavorable Diene Conformation | The triene's diene component may be locked in an s-trans conformation. Consider if the molecular structure can be modified to favor the s-cis conformation. Cyclic dienes are often more reactive as they are locked in the s-cis conformation.[1][2][3] |
| Poor Electronic Match | If both the diene and dienophile are electron-rich or electron-poor, the reaction will be slow. If possible, modify the substrates to have complementary electronic properties (electron-donating groups on the diene, electron-withdrawing on the dienophile).[1][4][8] |
| Reaction is Too Slow at Selected Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of the potential for the retro-Diels-Alder reaction at very high temperatures.[4] |
| Steric Hindrance | Examine the 3D structure of your reactants. If bulky groups are impeding the reaction, consider using smaller protecting groups or a different synthetic route.[2][5] |
| Decomposition of Starting Materials | If the starting materials are unstable at the reaction temperature, consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature. |
Problem 2: Formation of multiple products (poor selectivity).
| Possible Cause | Troubleshooting Step |
| Formation of both Endo and Exo isomers | The endo product is kinetically favored, while the exo is thermodynamically favored. Running the reaction at lower temperatures will favor the endo product. Lewis acid catalysts can also enhance endo selectivity.[6][9] |
| Regioselectivity Issues | With unsymmetrical dienes and dienophiles, multiple regioisomers can form. The "ortho" and "para" products are generally favored over the "meta" product. The regioselectivity can sometimes be influenced by the choice of Lewis acid catalyst.[10] |
| Diene Dimerization | Highly reactive dienes can react with themselves in a Diels-Alder reaction. This can be minimized by slowly adding the diene to the reaction mixture containing the dienophile or by using a dilute solution. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how different parameters can affect the yield of a Diels-Alder reaction.
Table 1: Effect of Catalyst on a Model Diels-Alder Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dichloromethane | 25 | 24 | No Reaction |
| 2 | AlCl₃ (10) | Dichloromethane | 0 | 4 | 85 |
| 3 | FeCl₃ (10) | Dichloromethane | 0 | 4 | 20 |
| 4 | Ca(OTf)₂ (10) | Dichloromethane | 0 | 4 | 92 |
| 5 | Bu₄NPF₆ (10) | Dichloromethane | 0 | 4 | 15 |
Data adapted from a model reaction, not a specific triene cyclization.[11]
Table 2: Optimization of Temperature and Reactant Ratio
| Entry | Equivalents of Diene | Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) |
| 1 | 1.5 | Toluene | 160 | 68 | ~95 |
| 2 | 1.5 | p-Xylene | 160 | 48 | ~95 |
| 3 | 2.2 | Toluene | 200 | 25 min (flow) | 87 |
| 4 | 3.0 | Toluene | 220 | 25 min (flow) | 48 |
Data based on a model system and may require adjustment for specific triene cyclizations.[12]
Experimental Protocols
General Protocol for a Thermal Diels-Alder Reaction
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 eq) and the solvent (e.g., xylene, 10 mL per 0.8 g of dienophile).
-
Addition of Diene: Add the triene (diene component, 1.0 - 1.2 eq) to the flask.
-
Reaction Setup: Attach a reflux condenser to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling.
-
Isolation: Collect the product by vacuum filtration, washing with a cold, non-polar solvent (e.g., a mixture of ethyl acetate and hexane).
-
Purification: If necessary, purify the product further by recrystallization or column chromatography.[13][14]
Screening of Lewis Acid Catalysts
-
Dienophile-Catalyst Complex Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 0.1 - 1.0 eq) portion-wise with stirring. Allow the mixture to stir for 15-30 minutes.
-
Diene Addition: Slowly add a solution of the triene (diene component, 1.0 eq) in the same solvent to the dienophile-catalyst mixture.
-
Reaction and Monitoring: Maintain the reaction at the chosen temperature and monitor its progress.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aqueous NaHCO₃, or Rochelle's salt solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as described in the general protocol.
Visualizations
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.
Caption: General experimental workflow for a thermal Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Intramolecular Cycloadditions
Welcome to the technical support center for the optimization of reaction conditions for intramolecular cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in intramolecular cycloadditions can stem from several factors. A primary issue is often competition from intermolecular reactions, leading to polymerization, especially at high concentrations.[1] Running the reaction under high-dilution conditions (e.g., concentrations less than 10⁻⁶ M for forming 9-11 membered rings) can significantly favor the desired intramolecular pathway.[1]
Other potential causes for low yields include:
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Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently. In some cases, higher temperatures can lead to decomposition of starting materials or products.[2][3] Conversely, some reactions require elevated temperatures to overcome the activation energy barrier.[4]
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. For instance, in metal-catalyzed cycloadditions, different metal complexes and ligands can dramatically affect the yield.[5][6] For photochemical reactions, the selection and concentration of the photosensitizer are crucial for efficient energy transfer.[7][8]
-
Solvent Effects: The solvent can influence the reaction rate and stability of intermediates. A solvent that does not favor the desired transition state can lead to lower yields.[9][10][11]
-
Decomposition of Reactants or Products: The starting material or the cycloadduct might be unstable under the reaction conditions. Leaving a reaction to stir overnight when a shorter time is sufficient could lead to product decomposition.[12]
To improve the yield, systematically optimize the reaction parameters, including concentration, temperature, catalyst, and solvent.
Q2: I am observing the formation of multiple side products in my reaction. How can I increase the selectivity for the desired cycloadduct?
A2: The formation of side products is a common challenge. These can arise from competing cycloaddition pathways (e.g., [2+2] vs. [4+2]), rearrangements, or other side reactions.[13] To enhance selectivity:
-
Catalyst and Ligand Tuning: In transition metal-catalyzed reactions, the choice of metal and ligand can steer the reaction towards a specific pathway. For example, in Rh(I)-catalyzed [6+2] cycloadditions, the choice of phosphine ligand can significantly impact the yield of the desired product.[6]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the selectivity. In some photocycloadditions, protic solvents can disrupt intramolecular hydrogen bonds that direct the stereoselectivity, leading to different diastereomers compared to aprotic solvents.[9] Non-covalent interactions between the solvent and the substrate can also be a major reason for high diastereoselectivity.[14]
-
Temperature Control: The reaction temperature can affect the product distribution. Some cycloadditions may proceed through different transition states at different temperatures, leading to different products.[2][3] Lowering the temperature can sometimes favor a higher stereoselectivity.[15]
-
Photochemical Conditions: For light-enabled reactions, the wavelength of light and the choice of photosensitizer can be critical for selective activation of one reaction partner.[7][16]
Q3: How does the choice of solvent affect the stereoselectivity and regioselectivity of my intramolecular cycloaddition?
A3: The solvent can play a crucial role in determining the stereochemical and regiochemical outcome of an intramolecular cycloaddition.
-
Stereoselectivity: In reactions involving polar functional groups, the solvent's ability to form hydrogen bonds can be decisive. For example, in the intramolecular [2+2] photocycloaddition of 2′-hydroxyenones, aprotic solvents allow for an intramolecular hydrogen bond that directs the facial selectivity, leading to a specific diastereomer. In protic solvents, intermolecular hydrogen bonding with the solvent competes, resulting in the opposite facial selectivity.[9] Electrostatic interactions between the solute and solvent are also predicted to be critical in controlling the stereoselectivity of certain cycloadditions.[17]
-
Regioselectivity: Solvent polarity can also influence regioselectivity. For instance, in the 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to decrease as the solvent polarity increased.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Screen a range of temperatures. Some reactions require heating to overcome the activation barrier, while others may need cooling to prevent decomposition. For thermally induced reactions, consider a stepwise increase in temperature. For photochemical reactions, ensure the light source is of the appropriate wavelength and intensity.[16] |
| Inappropriate Catalyst or Photosensitizer | Review the literature for catalysts known to be effective for your specific type of cycloaddition. Screen a variety of catalysts and ligands.[5][6] For photochemical reactions, ensure the triplet energy of the photosensitizer is suitable for activating your substrate.[7][8] |
| Suboptimal Solvent | Experiment with a range of solvents with varying polarities and coordinating abilities. The choice of solvent can significantly impact reaction rates.[10] |
| High Concentration Leading to Intermolecular Reactions | Perform the reaction under high dilution conditions. This can be achieved by slow addition of the substrate to the reaction mixture.[1] |
| Decomposition of Starting Material | Check the stability of your starting material under the reaction conditions (e.g., by running a control experiment without the catalyst). If it is unstable, consider milder reaction conditions. |
Issue 2: Poor Stereoselectivity or Regioselectivity
| Potential Cause | Troubleshooting Step |
| Solvent Not Directing Selectivity | If your substrate has hydrogen-bonding capabilities, compare protic and aprotic solvents.[9] Also, consider the overall polarity of the solvent, as this can influence the stability of different transition states.[11][17] |
| Incorrect Catalyst/Ligand Combination | For catalyzed reactions, the steric and electronic properties of the catalyst and its ligands can have a profound effect on selectivity. Screen different ligands to fine-tune the reaction outcome.[6] |
| Temperature Affecting Product Ratio | Run the reaction at different temperatures. Lower temperatures often lead to higher selectivity by favoring the transition state with the lowest activation energy.[15] |
| Lack of Pre-organization in the Substrate | The conformation of the tether connecting the reacting moieties can influence selectivity. Modifying the tether to be more rigid can sometimes lead to a more favorable conformation for the desired cycloaddition.[18][19] |
Experimental Protocols
General Protocol for a Thermally Induced Intramolecular [4+2] Diels-Alder Reaction
-
Preparation: A solution of the diene-dienophile substrate is prepared in a high-boiling point, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene) at a low concentration (typically 0.01 M to 0.001 M) to favor the intramolecular pathway.
-
Reaction Setup: The solution is added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The reaction mixture is heated to the desired temperature (often reflux) and monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography, recrystallization, or distillation.
General Protocol for a Photochemically Induced Intramolecular [2+2] Cycloaddition
-
Preparation: The substrate and a photosensitizer (e.g., benzophenone, thioxanthone) are dissolved in a suitable solvent (e.g., acetonitrile, acetone, or methylene chloride) in a photoreactor tube. The solution should be sufficiently dilute to allow for efficient light penetration.
-
Degassing: The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.
-
Irradiation: The reaction mixture is irradiated with a light source of the appropriate wavelength (e.g., a UV lamp or LED) while maintaining a constant temperature, often at or below room temperature. The reaction is monitored by a suitable analytical technique.
-
Workup: After completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified, typically by column chromatography, to separate the product from the photosensitizer and any byproducts.[8]
Visualizations
Caption: General experimental workflow for intramolecular cycloadditions.
Caption: Troubleshooting logic for optimizing intramolecular cycloadditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Temperature effects on the branching dynamics in the model ambimodal (6 + 4)/(4 + 2) intramolecular cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 7. Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 12. reddit.com [reddit.com]
- 13. Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Direct photochemical intramolecular [4 + 2] cycloadditions of dehydrosecodine-type substrates for the synthesis of the iboga -type scaffold and diverg ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02597K [pubs.rsc.org]
- 17. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
strategies for controlling stereoselectivity in triene cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective triene cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues
Q1.1: My triene cyclization is resulting in low stereoselectivity. What are the common causes and how can I improve it?
A1.1: Low stereoselectivity in triene cyclizations can stem from several factors. Systematically investigate the following:
-
Reaction Temperature: Temperature can significantly impact stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer. Conversely, in some cases, higher temperatures may be required to overcome activation barriers. It is crucial to screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting stereoselectivity. Experiment with a variety of solvents with different dielectric constants and coordinating properties. Non-coordinating solvents are often preferred in Lewis acid-catalyzed reactions to avoid catalyst inhibition.
-
Catalyst Choice and Loading: The nature of the catalyst is paramount. For enantioselective transformations, ensure you are using a suitable chiral catalyst, such as a MacMillan imidazolidinone for Organo-SOMO catalysis or a chiral phosphoric acid. The catalyst loading can also be critical; while higher loading may increase the reaction rate, it can sometimes lead to decreased selectivity. It is advisable to optimize the catalyst loading for your specific reaction.
-
Substrate Purity: Impurities in the triene substrate can interfere with the catalyst and lead to side reactions, reducing both yield and stereoselectivity. Ensure your starting material is of high purity, and consider purification by flash chromatography or distillation before use.
-
Moisture and Air: Many catalysts, particularly Lewis acids, are sensitive to moisture and air. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Q1.2: I am observing the formation of multiple unexpected side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
A1.2: Common side reactions in triene cyclizations include:
-
Protonation/Elimination: In the presence of acidic catalysts or impurities, premature protonation of the triene or elimination reactions can occur. Ensure your reaction is run under anhydrous conditions and consider using a non-acidic catalyst if possible.
-
Rearrangement Reactions: Carbocationic intermediates, often generated in Lewis acid-catalyzed cyclizations, can be prone to rearrangement. Using a less acidic Lewis acid or a catalyst that proceeds through a more concerted mechanism can sometimes mitigate this issue.
-
Polymerization: At higher concentrations or temperatures, polymerization of the triene can be a significant side reaction. Running the reaction at a lower concentration and temperature can help to minimize this.
2. Organo-SOMO Catalysis
Q2.1: My enantioselectivity is poor when using a MacMillan-type catalyst for my triene cyclization. How can I improve it?
A2.1: To enhance enantioselectivity in Organo-SOMO catalysis:
-
Catalyst Generation: Ensure the active catalyst, a second-generation MacMillan imidazolidinone like (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, is correctly synthesized and handled.[1][2][3][4]
-
Oxidant Choice: The choice of oxidant is crucial. While strong oxidants like ceric ammonium nitrate (CAN) are sometimes used, they can lead to premature oxidation of radical intermediates. Copper(II) salts are often a milder and more effective choice for these reactions.
-
Acid Co-catalyst: The reaction often proceeds under mildly acidic conditions. The nature and concentration of the acid co-catalyst can influence the reaction's efficiency and stereoselectivity. A screen of different acids (e.g., trifluoroacetic acid, benzoic acid) and their stoichiometry may be necessary.
3. Lewis Acid Catalysis
Q3.1: My Lewis acid-catalyzed triene cyclization is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
A3.1: Improving diastereoselectivity in Lewis acid-catalyzed cyclizations can be achieved by:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid play a critical role. A bulkier Lewis acid can create a more sterically hindered environment around the substrate, favoring the formation of one diastereomer. Common Lewis acids to screen include SnCl4, TiCl4, and various metal triflates (e.g., Sc(OTf)3).
-
Substrate Directing Groups: Incorporating a directing group into your triene substrate can help to pre-organize the molecule in a specific conformation, leading to a more selective cyclization.
-
Temperature Optimization: As with enantioselectivity, lower temperatures generally favor higher diastereoselectivity.
4. Photoredox Catalysis
Q4.1: My photoredox-catalyzed radical cyclization is inefficient, with low conversion of the starting material. What are the key parameters to check?
A4.1: For inefficient photoredox-catalyzed cyclizations:
-
Light Source: Ensure your light source has the appropriate wavelength to excite the photocatalyst. Blue LEDs are commonly used for many popular photocatalysts. The intensity and distance of the light source from the reaction vessel are also important parameters.
-
Photocatalyst Selection: The choice of photocatalyst is critical and depends on the redox potentials of your substrate. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical processes. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.
-
Reaction Time: Some photoredox-catalyzed reactions can be slow. Monitor the reaction over time to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Triene Cyclization
| Catalyst System | Typical Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| Organo-SOMO | MacMillan's 2nd Gen. Imidazolidinone | 10-20 | Room Temp. | 54-77 | 85-93 | [5] |
| Chiral Phosphoric Acid | (R)-TRIP | 5-10 | 0 to Room Temp. | 60-95 | 80-99 | [6][7][8] |
| Chiral NHC | Chiral N-heterocyclic carbene | 1-5 | Room Temp. | 85-98 | 98-99 | [9] |
Experimental Protocols
Key Experiment 1: General Procedure for Organo-SOMO-Catalyzed Enantioselective Triene Cyclization
This protocol is a representative example based on methodologies described in the literature.
-
Catalyst Preparation: Prepare a stock solution of the second-generation MacMillan catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%), and a suitable acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) in an anhydrous, non-coordinating solvent (e.g., dichloromethane).
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the triene substrate (1.0 equiv) in the reaction solvent.
-
Initiation: Add the catalyst stock solution to the substrate solution and stir for 10-15 minutes at room temperature to allow for enamine formation.
-
Oxidant Addition: Add the copper(II) oxidant (e.g., Cu(OTf)2, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.[10][11]
Key Experiment 2: General Procedure for Lewis Acid-Catalyzed Diastereoselective Triene Cyclization
This protocol is a representative example based on methodologies described in the literature.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the triene substrate (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., SnCl4, 1.1 equiv) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Key Experiment 3: General Procedure for Photoredox-Catalyzed Radical Triene Cyclization
This protocol is a representative example based on methodologies described in the literature.[12][13][14]
-
Reaction Setup: In a vial equipped with a stir bar, combine the triene substrate (1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and any necessary additives (e.g., a radical initiator or a hydrogen atom donor).
-
Solvent and Degassing: Add the appropriate anhydrous solvent and degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp) and begin stirring and irradiation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the cyclized product.
Visualizations
References
- 1. (2S,5S)-(-)-2-TERT-BUTYL-3-METHYL-5-BENZYL-4-IMIDAZOLIDINONE | 346440-54-8 [chemicalbook.com]
- 2. (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone 97 346440-54-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. research.rug.nl [research.rug.nl]
- 6. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 8. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly enantioselective cyclizations of conjugated trienes with low catalyst loadings: a robust chiral N-heterocyclic carbene enabled by acetic acid cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Cyclotetradeca-1,3,9-triene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Cyclotetradeca-1,3,9-triene in organic solvents during their experiments.
Troubleshooting Guides
Low solubility of this compound can impede accurate dosing, reaction efficiency, and the reliability of experimental results. The following guides provide systematic approaches to address this issue.
Guide 1: Initial Solvent Screening and Optimization
Problem: this compound does not dissolve sufficiently in the primary organic solvent of choice.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. This compound, as a nonpolar macrocycle, is expected to have better solubility in nonpolar or weakly polar aprotic solvents.
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures. Monitor for any changes in color or the appearance of degradation products.
-
Sonication: Applying ultrasonic energy can help break down solute aggregates and facilitate dissolution.[1] This is particularly useful for achieving saturated solutions more quickly.
Experimental Protocol: Solvent Screening
-
Preparation: Weigh 1 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add 1 mL of a different organic solvent from the screening list (see table below).
-
Observation (Room Temperature): Agitate each vial at room temperature for 15 minutes. Visually inspect for complete dissolution.
-
Observation (Elevated Temperature): For solvents where the compound did not dissolve at room temperature, warm the vials to 40°C for 15 minutes and observe for dissolution.
-
Documentation: Record the solubility (e.g., soluble, partially soluble, insoluble) for each solvent at both temperatures.
Guide 2: Employing Co-solvents to Enhance Solubility
Problem: A single organic solvent does not provide adequate solubility, and a solvent mixture is required for the experimental system.
Troubleshooting Steps:
-
Identify a Miscible Co-solvent: Choose a co-solvent that is miscible with your primary solvent and in which this compound exhibits higher solubility. Common co-solvents for nonpolar compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2][3]
-
Titration of Co-solvent: Prepare a stock solution of this compound in the preferred co-solvent. Incrementally add this stock solution to the primary solvent to determine the minimum co-solvent ratio required for solubility.
-
Compatibility Check: Ensure the co-solvent does not interfere with downstream experimental steps (e.g., reaction chemistry, biological assays).
Experimental Protocol: Co-solvent Titration
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a high-solubility solvent like DMSO.
-
Primary Solvent: In a separate vial, place the desired volume of your primary experimental solvent.
-
Titration: While stirring, add small aliquots of the stock solution to the primary solvent.
-
Observation: Monitor for any signs of precipitation. The point at which the solution remains clear upon addition indicates a suitable co-solvent ratio.
Frequently Asked Questions (FAQs)
Q1: What are the best starting organic solvents for solubilizing this compound?
| Solvent Category | Examples | Expected Solubility |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Potentially high, good for creating stock solutions |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to high |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate |
| Hydrocarbons | Toluene, Hexane | Low to moderate |
| Alcohols | Ethanol, Methanol | Low |
Q2: I've tried several solvents and co-solvents, but my compound still precipitates. What other techniques can I use?
A2: If standard solvent and co-solvent systems are insufficient, you can explore more advanced techniques:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the rate of dissolution.[2][4] This is more about improving the dissolution rate rather than the equilibrium solubility.
-
Use of Solubilizing Agents:
-
Solid Dispersions: The compound can be dispersed within a carrier polymer to improve its dissolution properties.
Q3: Can I use cyclodextrins to improve the solubility of this compound?
A3: Yes, inclusion complexation with cyclodextrins is a viable strategy. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar this compound molecule may fit into the cyclodextrin cavity, forming a complex that has improved solubility in more polar solvents.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for addressing solubility issues.
Caption: Troubleshooting workflow for low solubility.
Caption: Experimental workflow for co-solvent selection.
References
Technical Support Center: Scale-Up Synthesis of Cyclotetradeca-1,3,9-triene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Cyclotetradeca-1,3,9-triene. The information is based on established principles of macrocyclic synthesis, primarily focusing on Ring-Closing Metathesis (RCM), a common and effective method for creating large unsaturated rings.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and synthetically advantageous method for constructing this compound is through an intramolecular Ring-Closing Metathesis (RCM) of a suitable acyclic diene precursor.[1][2] This reaction typically utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the cyclic alkene and a volatile ethylene byproduct, which helps to drive the reaction to completion.[1][2]
Q2: What are the critical parameters to control during the scale-up of the RCM reaction for this compound synthesis?
A2: Several parameters are critical for a successful scale-up:
-
Concentration: High dilution is crucial to favor the intramolecular RCM reaction and minimize intermolecular side reactions that lead to oligomers and polymers.[3]
-
Catalyst Selection and Loading: The choice of catalyst affects reaction rate, efficiency, and functional group tolerance. Catalyst loading is a key factor to optimize for cost-effectiveness and to minimize residual metal in the final product.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the precursor. Toluene is often used for its higher boiling point, allowing for elevated reaction temperatures.[3]
-
Temperature: The reaction temperature influences the reaction rate and catalyst stability. Higher temperatures can sometimes lead to catalyst decomposition and byproduct formation.[3]
-
Ethylene Removal: Efficient removal of the ethylene byproduct is essential to drive the equilibrium towards the desired macrocycle.[2]
Q3: How can I purify this compound after the reaction?
A3: Purification of macrocyclic olefins like this compound can be challenging. Common methods include:
-
Chromatography: Column chromatography on silica gel or alumina is a standard method for removing catalyst residues and other impurities.
-
Distillation: If the product is thermally stable, high-vacuum distillation can be effective for separating it from non-volatile impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
-
Adsorbents: Specialized adsorbents can be used to remove trace metal catalyst impurities.[4][5] High-speed counter-current chromatography has also been shown to be effective for the purification of macrocyclic compounds.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed catalyst. | Ensure the catalyst is handled under an inert atmosphere. Use fresh, high-quality catalyst. Consider a more robust catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for any signs of product or catalyst decomposition.[3] | |
| Presence of catalyst poisons in the starting material or solvent. | Purify the starting diene precursor and ensure the solvent is dry and deoxygenated. Common poisons include water, oxygen, and sulfur-containing compounds.[4][5] | |
| Formation of Oligomers/Polymers | Reaction concentration is too high. | Decrease the concentration of the starting material. Employ slow addition of the substrate to the reaction mixture to maintain high dilution conditions.[3] |
| Inefficient stirring. | Ensure vigorous and efficient stirring, especially on a larger scale, to maintain homogeneity. | |
| Incomplete Conversion | Insufficient catalyst loading. | Increase the catalyst loading incrementally. |
| Catalyst deactivation over time. | Add the catalyst in portions throughout the reaction. | |
| Reversible reaction equilibrium. | Ensure efficient removal of ethylene by sparging with an inert gas or performing the reaction under a vacuum.[2] | |
| Product Isomerization (E/Z) | Catalyst-mediated isomerization. | Use a catalyst known for high stereoselectivity, such as certain tungsten-based catalysts, if a specific isomer is desired.[7] Minimize reaction time and temperature after the initial product formation. |
| Difficulty in Removing Ruthenium Residue | Strong coordination of ruthenium to the product. | Use a ruthenium scavenger after the reaction. Examples include lead tetraacetate, triphenylphosphine oxide, or commercially available scavengers. Pass the crude product through a column of activated carbon or silica gel treated with a scavenger. |
Experimental Protocols
Hypothetical Scale-Up Synthesis of this compound via RCM
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
1. Precursor Synthesis:
The synthesis of the acyclic precursor, tetradeca-1,13-diene-5,9-diyne, is a multi-step process that is not detailed here. It is assumed that the precursor has been synthesized and purified.
2. Ring-Closing Metathesis Reaction:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet/outlet is used. The reactor should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Dry, deoxygenated toluene (to achieve a final concentration of 0.01-0.05 M) is added to the reactor. The acyclic diene precursor is then added and dissolved with stirring.
-
Catalyst Addition: A solution of a second-generation Grubbs catalyst (e.g., 1-3 mol%) in a small amount of dry, deoxygenated toluene is prepared in a glovebox. This solution is then added to the reactor.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring.[3] A slow stream of nitrogen is passed through the reaction mixture to facilitate the removal of ethylene.
-
Monitoring the Reaction: The progress of the reaction is monitored by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then ready for purification.
3. Purification:
-
The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
This solution is loaded onto a silica gel column.
-
The column is eluted with a gradient of hexane and ethyl acetate to separate the desired macrocycle from catalyst residues and any oligomeric byproducts.
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound.
Visualizations
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clariant.com [clariant.com]
- 5. Olefins Purification | Axens [axens.net]
- 6. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Catalysts for the Isomerization of Cyclododeca-1,5,9-triene
The isomerization of cyclododeca-1,5,9-triene (CDT), a key intermediate in the production of polymers and specialty chemicals, presents a fascinating area of study for researchers and drug development professionals. The selective conversion of its various isomers is crucial for accessing specific molecular architectures. This guide provides a comparative analysis of different catalytic systems for the isomerization of CDT, supported by experimental data, detailed protocols, and mechanistic visualizations.
Performance of Various Catalytic Systems
The isomerization of CDT can be broadly categorized into two main approaches: photochemical and metal-catalyzed reactions. Both methods promote the interconversion of cis and trans double bonds within the CDT ring, but they can also lead to different structural rearrangements. A comparative study by Attridge and Maddock (1971) provides valuable quantitative data on the product distribution obtained from the isomerization of cis,trans,trans-cyclododeca-1,5,9-triene using various catalysts.
Table 1: Product Distribution from the Isomerization of cis,trans,trans-Cyclododeca-1,5,9-triene [1]
| Catalyst | % cis,trans,trans-CDT (unreacted) | % trans,trans,trans-CDT | % cis,cis,trans-CDT | % 1,2,4-Trivinylcyclohexane |
| Photochemical | 40 | 25 | 29 | 6 |
| RhCl₃ | 32 | 45 | 23 | - |
| PdCl₂ | 58 | 29 | 13 | - |
| PtCl₂(PPh₃)₂ | 65 | 23 | 12 | - |
| PtCl₂(SEt₂)₂ | 71 | 20 | 9 | - |
| (PtCl₂(SEt₂)₂)₂ | 75 | 18 | 7 | - |
As the data indicates, both photochemical and metal-catalyzed methods effectively induce cis-trans isomerization. However, the photochemical route uniquely yields a small amount of 1,2,4-trivinylcyclohexane, a product of a[2][2]-sigmatropic rearrangement (Cope rearrangement). Among the metal catalysts, rhodium trichloride (RhCl₃) demonstrates the highest activity for the isomerization to the trans,trans,trans isomer. Palladium and platinum complexes also facilitate this isomerization, albeit with lower efficiency.
The choice of catalyst is critical in directing the stereochemical outcome of the reaction. For instance, in the synthesis of CDT from butadiene, titanium-based catalysts predominantly yield the cis,trans,trans isomer, while nickel and chromium catalysts favor the formation of the all-trans isomer.[3] This highlights the tunability of the isomerization process through catalyst selection.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for the photochemical and metal-catalyzed isomerization of CDT.
Photochemical Isomerization of cis,trans,trans-Cyclododeca-1,5,9-triene
Objective: To induce isomerization of cis,trans,trans-CDT using ultraviolet irradiation.
Materials:
-
cis,trans,trans-Cyclododeca-1,5,9-triene
-
Ethanol (spectroscopic grade)
-
Quartz reaction vessel
-
Medium-pressure mercury lamp
Procedure:
-
A solution of cis,trans,trans-cyclododeca-1,5,9-triene in ethanol is prepared in a quartz reaction vessel.
-
The solution is irradiated with a medium-pressure mercury lamp at room temperature.
-
The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of the different isomers.
-
Upon completion, the solvent is removed under reduced pressure, and the products are isolated and purified by fractional distillation or preparative GC.
Metal-Catalyzed Isomerization of cis,trans,trans-Cyclododeca-1,5,9-triene[1]
Objective: To compare the catalytic activity of different transition metal complexes in the isomerization of cis,trans,trans-CDT.
Materials:
-
cis,trans,trans-Cyclododeca-1,5,9-triene
-
Transition metal catalyst (e.g., RhCl₃, PdCl₂, PtCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Schlenk flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A Schlenk flask is charged with cis,trans,trans-cyclododeca-1,5,9-triene and the transition metal catalyst under an inert atmosphere.
-
Anhydrous solvent is added, and the mixture is heated to reflux with stirring.
-
The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
After the desired reaction time, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the resulting mixture of isomers is analyzed and can be separated by fractional distillation.
Mechanistic Pathways
Understanding the underlying mechanisms of these isomerization reactions is crucial for catalyst design and optimization.
Photochemical Isomerization: The Cope Rearrangement
The formation of 1,2,4-trivinylcyclohexane from cyclododeca-1,5,9-triene under photochemical conditions proceeds through a[2][2]-sigmatropic rearrangement known as the Cope rearrangement. This concerted pericyclic reaction involves a cyclic redistribution of six electrons.
Caption: Photochemical Cope Rearrangement of CDT.
Metal-Catalyzed Isomerization: A Proposed Pathway
The mechanism of transition metal-catalyzed cis-trans isomerization of olefins often involves the formation of a π-allyl intermediate or a metal-hydride addition-elimination pathway. For cyclododeca-1,5,9-triene, a plausible mechanism involves the coordination of a double bond to the metal center, followed by the formation of a π-allyl complex which allows for rotation around the carbon-carbon single bond before the reformation of the double bond in the isomerized form.
Caption: Proposed Metal-Catalyzed Isomerization Pathway.
Conclusion
The catalyzed isomerization of cyclododeca-1,5,9-triene offers a versatile toolkit for synthetic chemists. Photochemical methods provide a unique route to rearranged products like trivinylcyclohexane, while transition metal catalysts, particularly those based on rhodium, palladium, and platinum, allow for efficient control over the cis-trans stereochemistry of the double bonds. The choice of catalyst and reaction conditions is paramount in achieving the desired isomeric product. Further research into novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more selective and efficient isomerization processes.
References
comparison of different synthetic routes to Cyclotetradeca-1,3,9-triene
##Forging the 14-Membered Ring: A Comparative Guide to the Synthesis of Cyclotetradeca-1,3,9-triene
The synthesis of medium-sized carbocycles such as this compound, a 14-membered ring with three double bonds, presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, a number of synthetic strategies have been developed to overcome these hurdles, primarily revolving around clever cyclization precursors and powerful ring-forming reactions. This guide provides a comparative overview of prominent synthetic routes, including a biomimetic approach involving acyclic precursors, Ring-Closing Metathesis (RCM), and McMurry coupling.
Comparison of Synthetic Routes
The choice of synthetic strategy for this compound and its analogues is often dictated by the desired stereochemistry of the final product, the availability of starting materials, and the tolerance of the key reactions to other functional groups. Below is a summary of key quantitative data for different approaches.
| Synthetic Route | Key Reaction | Precursor | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| Biomimetic Approach | Intramolecular Alkylation | Acyclic triene with a leaving group | K2CO3, CsF, THF/DMF, high dilution | Varies (e.g., 73% for a CTC analogue) | High, dependent on precursor geometry | [1] |
| Ring-Closing Metathesis | Olefin Metathesis | Acyclic diene | Grubbs Catalyst (e.g., 2nd Gen) | Generally high (example dependent) | E/Z selectivity can be controlled | [2][3] |
| McMurry Coupling | Reductive Carbonyl Coupling | Acyclic dialdehyde or diketone | TiCl3 or TiCl4, reducing agent (e.g., Zn, LiAlH4) | Moderate to high | Often produces a mixture of E/Z isomers | [4][5] |
Detailed Synthetic Methodologies
Biomimetic Approach via Acyclic Triene Precursors
This strategy, pioneered by Deslongchamps and coworkers, mimics a potential biosynthetic pathway and offers excellent control over the stereochemistry of the resulting macrocycle. The general approach involves the synthesis of a functionalized acyclic triene precursor, which is then induced to cyclize.[1]
Experimental Protocol: Macrocyclization of an Acyclic Triene Precursor (Example)
A solution of the acyclic triene chloride precursor in a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) is added slowly over a period of several hours to a heated suspension of potassium carbonate (K2CO3) and cesium fluoride (CsF) in the same solvent mixture. The reaction is maintained at a high temperature (e.g., 75-80 °C) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired cyclotetradecatriene.
Caption: Biomimetic synthesis of this compound.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful and versatile tool for the synthesis of macrocycles, including 14-membered rings. This method utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond from two terminal alkenes within the same molecule, releasing ethylene as a byproduct.[2][3]
Experimental Protocol: General Procedure for RCM
The acyclic diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (argon or nitrogen). The Grubbs catalyst (typically 1-10 mol%) is then added, and the reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 40-80 °C). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified by column chromatography to remove the ruthenium byproducts and isolate the desired cyclic alkene.
Caption: Synthesis via Ring-Closing Metathesis (RCM).
McMurry Coupling
The McMurry reaction provides a direct method for the synthesis of alkenes from two carbonyl functionalities through a reductive coupling reaction mediated by a low-valent titanium species. The intramolecular version of this reaction is particularly effective for the formation of medium to large rings.[4][5]
Experimental Protocol: Intramolecular McMurry Coupling
In a flame-dried flask under an inert atmosphere, a slurry of low-valent titanium is prepared by the reduction of titanium(III) chloride or titanium(IV) chloride with a reducing agent such as zinc dust or lithium aluminum hydride in a dry solvent like THF. The mixture is typically refluxed for several hours. A solution of the acyclic dialdehyde or diketone precursor in the same solvent is then added slowly to the refluxing slurry of the titanium reagent. The reaction is maintained at reflux for several hours. After completion, the reaction is cooled and quenched, often with an aqueous potassium carbonate solution. The mixture is then filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the resulting crude product is purified by chromatography to yield the cyclized alkene.
Caption: Synthesis via Intramolecular McMurry Coupling.
Conclusion
The synthesis of this compound and related 14-membered macrocycles can be achieved through several powerful synthetic strategies. The biomimetic approach offers unparalleled control over stereochemistry, making it ideal for the synthesis of specific isomers. Ring-Closing Metathesis provides a highly versatile and functional-group-tolerant method, often proceeding under mild conditions with high yields. The McMurry coupling is a robust method for the cyclization of dicarbonyl precursors, particularly useful for the synthesis of less functionalized carbocycles. The selection of the optimal route will depend on the specific synthetic goals, including the desired stereoisomer, scale of the reaction, and the overall complexity of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15 [beilstein-journals.org]
- 4. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Confirmation of Cycloadduct Stereochemistry
For researchers, scientists, and drug development professionals, the precise determination of a cycloadduct's stereochemistry is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms within these newly formed cyclic systems profoundly influences their biological activity and physical properties. This guide provides a comparative overview of key spectroscopic techniques used to elucidate the stereochemistry of cycloadducts, supported by experimental data and detailed protocols.
The three-dimensional architecture of cycloadducts, generated from reactions like the Diels-Alder or [2+2] cycloaddition, dictates their function. Distinguishing between isomers, such as endo and exo in Diels-Alder adducts or cis and trans in [2+2] cycloadducts, is paramount. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray Crystallography for unambiguous stereochemical assignment.
Comparing Spectroscopic Techniques for Stereochemical Analysis
Each spectroscopic technique offers unique advantages and insights into the stereochemistry of cycloadducts. The choice of method often depends on the nature of the sample, the information required, and the available instrumentation.
| Technique | Principle | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Relative stereochemistry, connectivity, through-space proximities | Soluble sample (mg scale) | High |
| Circular Dichroism | Differential absorption of circularly polarized light | Absolute configuration of chiral molecules | Soluble, chiral sample (µg to mg scale) | High |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | Absolute 3D molecular structure | Single, high-quality crystal | Low to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Relative Stereochemistry
NMR spectroscopy is the cornerstone for determining the relative stereochemistry of cycloadducts in solution. By analyzing chemical shifts, coupling constants, and through-space correlations, one can deduce the spatial arrangement of atoms.
Key NMR Experiments for Stereochemical Assignment:
-
¹H NMR: Provides initial information on the chemical environment of protons. The chemical shifts of protons in endo and exo isomers are often distinct due to anisotropic effects.
-
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, confirming the connectivity within the cycloadduct.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a powerful 2D NMR technique that identifies protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[1][2] This is crucial for differentiating between stereoisomers.[3][4] For instance, in a Diels-Alder adduct, a NOESY cross-peak between a proton on the dienophile moiety and a proton on the diene can definitively establish an endo or exo relationship.[1][5]
Differentiating Endo and Exo Isomers of Diels-Alder Adducts
The stereochemical outcome of a Diels-Alder reaction, leading to either the kinetically favored endo or the thermodynamically more stable exo product, can be readily distinguished by ¹H NMR spectroscopy.[6][7][8][9] The characteristic chemical shifts and coupling constants provide a reliable fingerprint for each isomer.[5][10]
Table 1: Comparative ¹H NMR Data for Endo and Exo Diels-Alder Adducts of Cyclopentadiene and Maleic Anhydride [11]
| Proton | Endo Isomer Chemical Shift (δ, ppm) | Exo Isomer Chemical Shift (δ, ppm) | Key Differences |
| H_alkene | ~6.3 | ~6.3 | Similar chemical shifts. |
| H_bridgehead | ~3.4 | ~3.1 | Bridgehead protons in the endo isomer are typically deshielded. |
| H_anhydride | ~3.5 | ~2.7 | Anhydride protons in the exo isomer are significantly shielded. |
| J_bridgehead-anhydride | ~2-3 Hz | ~5-6 Hz | The coupling constant is generally larger in the exo isomer. |
Distinguishing Cis and Trans Isomers of [2+2] Cycloadducts
For cyclobutane rings formed in [2+2] cycloadditions, the vicinal coupling constants (³J_HH) between protons on the ring are diagnostic of their relative stereochemistry.
Table 2: Typical ³J_HH Coupling Constants for Cyclobutane Rings [12][13]
| Stereochemistry | Dihedral Angle (Φ) | Typical Coupling Constant (³J_HH, Hz) |
| Cis | ~0° | 6 - 9 |
| Trans | ~120° | 2 - 8 |
Note: The exact values can be influenced by the puckering of the cyclobutane ring and the presence of electronegative substituents.
Experimental Protocols
2D NOESY NMR Spectroscopy on a Bruker Spectrometer
This protocol outlines the general steps for acquiring a 2D NOESY spectrum to determine through-space proton-proton correlations.
1. Sample Preparation:
- Dissolve 5-10 mg of the cycloadduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a high-quality NMR tube.
- Filter the sample to remove any particulate matter.[14]
- Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.[2]
2. Instrument Setup and 1D ¹H Spectrum Acquisition:
- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
- Acquire a standard 1D ¹H spectrum to determine the spectral width and the chemical shifts of the protons.[15][16]
3. 2D NOESY Experiment Setup: [2][15][16][17][18]
- Create a new dataset and load a standard 2D NOESY pulse program (e.g., noesyphsw on Bruker TopSpin).[15]
- Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
- Set the transmitter frequency offset (O1p) to the center of the proton spectrum.[15]
- The number of data points in F2 (TD(F2)) is typically set to 2K, and in F1 (TD(F1)) to 256 or 512.
- Crucially, set the mixing time (d8). For small molecules (< 500 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[17] It is often beneficial to run a series of NOESY experiments with varying mixing times.
- Set the number of scans (NS) per increment, typically a multiple of 8 or 16, depending on the sample concentration.[2]
- Set the receiver gain (RG) automatically using the rga command.
4. Data Acquisition and Processing:
- Start the acquisition by typing zg.
- After the experiment is complete, process the data using a sine-bell or squared sine-bell window function and perform a two-dimensional Fourier transform (xfb).[15]
- Phase the spectrum manually.
5. Data Interpretation:
- The diagonal of the NOESY spectrum corresponds to the 1D ¹H spectrum.
- Off-diagonal cross-peaks indicate that the two protons are close in space. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
Circular Dichroism (CD) Spectroscopy: Probing Absolute Stereochemistry
For chiral cycloadducts, CD spectroscopy provides a powerful method to determine the absolute configuration by measuring the differential absorption of left and right circularly polarized light.[19][20]
Experimental Protocol for Circular Dichroism
1. Sample Preparation: [12][15][17][21][22][23]
- The sample must be chiral and have a chromophore that absorbs in the accessible UV-Vis range.
- Dissolve the sample in a solvent that is transparent in the wavelength range of interest. Spectroscopic grade solvents are required.
- The optimal sample concentration results in an absorbance (OD) of approximately 0.8 at the wavelength of maximum absorption. For small molecules, concentrations are typically in the range of 10⁻⁴ to 10⁻³ M.
- The buffer, if used, should not absorb in the region of interest.[21]
- Filter the sample to remove any particulates.[14]
2. Instrument Setup and Data Acquisition: [14][21]
- Turn on the nitrogen gas flow to purge the instrument and prevent ozone formation.[23]
- Turn on the light source (typically a Xenon lamp) and allow it to stabilize.
- Select an appropriate cuvette with a path length (e.g., 0.1, 1.0 cm) suitable for the sample concentration and absorbance.[22]
- Record a baseline spectrum with the cuvette containing only the solvent.
- Record the CD spectrum of the sample over the desired wavelength range.
- Acquire multiple scans to improve the signal-to-noise ratio.
3. Data Processing and Interpretation:
- Subtract the baseline spectrum from the sample spectrum.
- The resulting CD spectrum will show positive or negative bands (Cotton effects). The sign and intensity of these bands are characteristic of the absolute configuration of the molecule.
- Comparison of the experimental CD spectrum with that of a known standard or with theoretically calculated spectra can allow for the assignment of the absolute stereochemistry.
X-ray Crystallography: The Definitive Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[4][24][25][26]
Experimental Protocol for Single Crystal X-ray Diffraction
1. Crystal Growth:
- The most challenging step is often growing a single, high-quality crystal of the cycloadduct, typically 0.1-0.3 mm in each dimension. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
- A suitable crystal is selected and mounted on a goniometer head.
- The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas.
- The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
3. Structure Solution and Refinement:
- The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.
- The intensities of the diffraction spots are used to calculate an electron density map.
- An initial model of the molecule is fitted to the electron density map.
- The atomic positions and thermal parameters are refined to improve the agreement between the calculated and observed diffraction data.
4. Data Interpretation:
- The final refined structure provides precise bond lengths, bond angles, and torsional angles, revealing the exact 3D arrangement of the atoms.
- For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined from the diffraction data (anomalous dispersion).
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general workflow for stereochemical analysis and the logical relationships between the different spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of cycloadduct stereochemistry.
Caption: Logical relationships between spectroscopic methods and stereochemical information.
References
- 1. researchgate.net [researchgate.net]
- 2. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 3. tandfonline.com [tandfonline.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 11. Solved Н H + + O - O HH cyclopentadiene maleic anhydride | Chegg.com [chegg.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 16. ulethbridge.ca [ulethbridge.ca]
- 17. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 18. pinmrf.purdue.edu [pinmrf.purdue.edu]
- 19. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. ccr.cancer.gov [ccr.cancer.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. rigaku.com [rigaku.com]
- 25. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. excillum.com [excillum.com]
A Comparative Guide to the Reactivity of Cyclotetradeca-1,3,9-triene and Other Cyclic Trienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of cyclotetradeca-1,3,9-triene, a 14-membered medium-ring triene, with other cyclic trienes of varying ring sizes. The focus is on three fundamental reaction types: catalytic hydrogenation, epoxidation, and Diels-Alder cycloaddition. Due to a scarcity of specific experimental data for this compound in publicly available literature, this guide combines established reactivity principles of medium-ring systems with concrete experimental data for more extensively studied cyclic trienes, namely 1,5,9-cyclododecatriene (a 12-membered ring) and cyclohepta-1,3,5-triene (a 7-membered ring), to provide a comprehensive comparative framework.
Introduction to the Reactivity of Cyclic Trienes
The reactivity of cyclic trienes is profoundly influenced by ring size, which dictates the molecule's conformation, strain energy, and the accessibility of its π-systems. Small rings (e.g., cycloheptatriene) are often constrained to specific conformations, which can enhance or hinder reactivity in certain transformations. Medium-sized rings (8-14 members) are characterized by a higher degree of conformational flexibility and can suffer from transannular strain (unfavorable interactions between atoms across the ring), which can lead to unique reactivity patterns. Large rings generally behave more like their acyclic counterparts.
This guide will explore how these factors influence the outcomes of hydrogenation, epoxidation, and Diels-Alder reactions for this compound in comparison to smaller and slightly smaller cyclic trienes.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process for the saturation of double bonds. The rate and selectivity of this reaction in cyclic trienes are influenced by steric hindrance around the double bonds and the ability of the molecule to adsorb onto the catalyst surface.
Comparative Data:
| Cyclic Triene | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| 1,5,9-Cyclododecatriene | Pd/C (5%) | Ethanol | 25 | 1 | 4 | Cyclododecane | >95 | General Knowledge |
| Cyclohepta-1,3,5-triene | Pd/C (10%) | Methanol | 25 | 1 | 2 | Cycloheptane | >98 | General Knowledge |
| This compound | Pd/C (5%) | Ethanol | 25 | 1 | Not Reported | Cyclotetradecane | Not Reported | Inferred |
Discussion of Reactivity:
For medium-sized rings like this compound, the conformational flexibility might lead to certain double bonds being more sterically accessible than others. This could potentially allow for partial hydrogenation under carefully controlled conditions. However, complete hydrogenation to cyclotetradecane is expected under standard conditions (e.g., using Pd/C and H₂). The overall reaction rate might be slightly slower than for smaller, less sterically hindered rings due to the larger molecular size.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
A solution of the cyclic triene (1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol) is placed in a flask with a magnetic stir bar. A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) is carefully added. The flask is then evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus) three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the hydrogenated product.
Experimental Workflow for Catalytic Hydrogenation
Catalytic Hydrogenation Workflow
Epoxidation
Epoxidation involves the addition of an oxygen atom across a double bond to form an epoxide. The reactivity of different double bonds within a cyclic triene can vary depending on their electronic properties and steric environment.
Comparative Data:
| Cyclic Triene | Epoxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| 1,5,9-Cyclododecatriene | m-CPBA | Dichloromethane | 0 to 25 | 3 | 1,2-Epoxy-5,9-cyclododecadiene | 85-90 | General Procedure |
| Cyclohepta-1,3,5-triene | Dimethyldioxirane | Acetone | 0 | 0.5 | Cyclohepta-1,3,5-triene-7,8-oxide | ~95 | General Procedure |
| This compound | m-CPBA | Dichloromethane | 0 to 25 | Not Reported | Mono-, di-, or tri-epoxide | Not Reported | Inferred |
Discussion of Reactivity:
In this compound, the three double bonds are not electronically equivalent due to their positions within the ring. The conjugated diene system at positions 1 and 3 would likely exhibit different reactivity compared to the isolated double bond at position 9. Generally, more substituted and electron-rich double bonds react faster in epoxidation. The conformational flexibility of the 14-membered ring would also play a crucial role in directing the epoxidizing agent to the less sterically hindered face of each double bond. It is plausible that selective mono-epoxidation could be achieved under carefully controlled stoichiometric conditions.
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
To a stirred solution of the cyclic triene (1.0 mmol) in a chlorinated solvent like dichloromethane (20 mL) at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents for mono-epoxidation) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the m-chlorobenzoic acid byproduct) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.
Logical Relationship for Epoxidation Selectivity
Factors in Epoxidation Selectivity
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. For cyclic trienes containing a conjugated diene moiety, their ability to participate in this reaction depends on the ability of the diene to adopt the required s-cis conformation.
Comparative Data:
| Cyclic Triene (Diene) | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Cyclohepta-1,3,5-triene | Maleic Anhydride | Xylene | 140 | 2 | Bicyclic adduct | ~80 | General Procedure |
| Cycloocta-1,3,5-triene | Maleic Anhydride | Toluene | 110 | 24 | Bicyclic adduct | Moderate | General Knowledge |
| This compound | Maleic Anhydride | Xylene | 140 | Not Reported | Bicyclic adduct | Not Reported | Inferred |
Discussion of Reactivity:
This compound contains a conjugated 1,3-diene system. The large, flexible 14-membered ring should readily allow the diene portion to adopt the necessary s-cis conformation for the Diels-Alder reaction to occur. The reactivity would be comparable to or perhaps slightly lower than acyclic dienes due to the constraints of the ring. Compared to smaller cyclic dienes like cycloheptatriene, where the diene is held in a favorable conformation, the reaction rate might be different. The isolated double bond at the 9-position is not expected to participate in the Diels-Alder reaction.
Experimental Protocol: General Procedure for Diels-Alder Reaction
A mixture of the cyclic triene containing a diene moiety (1.0 mmol) and the dienophile (e.g., maleic anhydride, 1.0 mmol) is dissolved in a high-boiling solvent such as xylene or toluene (15 mL) in a round-bottom flask equipped with a reflux condenser. The reaction mixture is heated to reflux with stirring. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the Diels-Alder adduct.
Signaling Pathway for a Generic Diels-Alder Reaction
Generic Diels-Alder Pathway
Conclusion
The reactivity of this compound, while not extensively documented, can be predicted based on the behavior of other medium-ring and smaller cyclic trienes. Its larger, more flexible ring structure likely allows it to undergo standard alkene reactions such as catalytic hydrogenation and epoxidation, with the potential for regioselectivity in the latter. The presence of a conjugated diene system suggests it will readily participate in Diels-Alder reactions.
Further experimental investigation into the reactivity of this compound is warranted to provide the quantitative data necessary for a more precise comparison and to fully exploit its potential in synthetic chemistry and drug development. The protocols and comparative data presented in this guide offer a solid foundation for such future research.
Determining the Absolute Configuration of Chiral Cyclotetradeca-1,3,9-triene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For complex structures such as Cyclotetradeca-1,3,9-triene, which lacks easily crystallizable functional groups, a multi-pronged approach combining experimental chiroptical spectroscopy and computational analysis is often necessary. This guide compares the primary methods for absolute configuration determination and provides a generalized workflow applicable to chiral cyclic polyenes.
Comparison of Key Spectroscopic and Computational Methods
The determination of the absolute configuration of a chiral molecule like this compound relies on comparing experimentally measured chiroptical properties with those predicted from quantum chemical calculations for a known enantiomer. The primary techniques employed are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotation (OR).
| Method | Principle | Experimental Data | Computational Data | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[1][2] | VCD and IR spectra (typically 2000-800 cm⁻¹). | DFT calculated VCD and IR spectra for a single enantiomer. | Rich in structural information; sensitive to conformational changes; applicable to a wide range of molecules without a chromophore.[1][3] | Lower sensitivity than ECD; can be challenging for very flexible molecules. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[4] | ECD and UV-Vis spectra (typically 200-400 nm). | TDDFT calculated ECD and UV-Vis spectra for a single enantiomer. | High sensitivity; well-suited for molecules with chromophores. | Less informative for molecules without strong chromophores; interpretation can be complex. |
| Optical Rotation (OR) | Rotation of the plane of plane-polarized light at a specific wavelength (e.g., sodium D-line). | Specific rotation value ([α]D). | DFT or TDDFT calculated specific rotation. | Relatively simple and inexpensive measurement. | Provides a single data point which can be prone to errors from impurities or solvent effects; computational prediction can be less reliable than for full spectra. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Atomic coordinates in the crystal lattice. | Not applicable. | Provides unambiguous determination of absolute configuration.[1][2][4] | Requires a suitable single crystal, which can be difficult to obtain for non-polar hydrocarbons.[1][2] |
Workflow for Absolute Configuration Determination
The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral cyclic polyene like this compound.
Caption: A generalized workflow for assigning the absolute configuration of a chiral molecule.
Experimental and Computational Protocols
-
Synthesis and Purification: The enantiomerically enriched sample of this compound is synthesized and purified to >95% enantiomeric excess, as determined by chiral HPLC.
-
VCD Spectroscopy:
-
A solution of the sample (e.g., 10 mg/mL) is prepared in a suitable solvent (e.g., CDCl₃).
-
The VCD and IR spectra are recorded on a VCD spectrometer in the mid-IR region (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.
-
The baseline is corrected using the spectrum of the pure solvent.
-
-
ECD Spectroscopy:
-
A dilute solution of the sample (e.g., 0.1 mg/mL) is prepared in a transparent solvent (e.g., methanol or acetonitrile).
-
The ECD and UV-Vis spectra are recorded on a circular dichroism spectrometer over a range of, for instance, 200-400 nm.
-
-
Optical Rotation:
-
The optical rotation of a solution of known concentration is measured using a polarimeter at the sodium D-line (589 nm).
-
-
Conformational Search: A thorough conformational search for one enantiomer (e.g., the R enantiomer) of this compound is performed using a molecular mechanics force field (e.g., MMFF).
-
Geometry Optimization and Frequency Calculations:
-
The low-energy conformers identified in the conformational search are subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
-
Calculation of Chiroptical Properties:
-
VCD and IR spectra are calculated for each stable conformer using DFT.
-
ECD and UV-Vis spectra are calculated using Time-Dependent DFT (TD-DFT).
-
The specific optical rotation is also calculated.
-
-
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations derived from the calculated free energies.
Data Interpretation and Configuration Assignment
The absolute configuration is assigned by comparing the experimental spectra with the Boltzmann-averaged calculated spectra for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental VCD and/or ECD spectra match those of the calculated spectra, the absolute configuration of the sample is the same as that used in the calculations.
-
If the experimental spectra are mirror images of the calculated spectra, the absolute configuration is opposite to that used in the calculations.
The following diagram illustrates the logical process of comparing experimental and computational data for the assignment of absolute configuration.
References
Safety Operating Guide
Prudent Disposal of Cyclotetradeca-1,3,9-triene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclotetradeca-1,3,9-triene was located. The following disposal procedures are based on general best practices for the handling and disposal of flammable, reactive, non-halogenated organic compounds. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound, an unsaturated macrocyclic hydrocarbon, is paramount to ensuring laboratory safety and environmental protection. Due to its likely flammable and reactive nature, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Use of a fume hood is mandatory to avoid inhalation of vapors.
II. Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Stream: this compound waste should be collected in a dedicated container labeled "Non-Halogenated Organic Waste."
-
Container Requirements: Use a clean, dry, and chemically compatible container with a secure screw cap. The container should be clearly labeled with the full chemical name and any known hazard symbols.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, bases, or any other reactive chemicals.
III. Step-by-Step Disposal Procedure
-
Work Area Preparation: All disposal procedures should be carried out within a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.[1][2]
-
Waste Transfer: Carefully transfer the this compound waste into the designated, labeled waste container. Avoid splashing.
-
Container Sealing: Securely cap the waste container immediately after transfer. Do not overfill the container; allow for vapor expansion.
-
Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] Storage should be in a designated satellite accumulation area for hazardous waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's certified waste management personnel.[2]
Never pour this compound or any organic solvent down the drain. [1][2]
IV. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate risks.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material suitable for flammable liquids to contain and absorb the spill.
-
Place the used absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
V. Data Summary
As no specific experimental data for this compound was found, the following table summarizes the general characteristics of similar unsaturated hydrocarbons.
| Property | General Characteristics |
| Physical State | Likely a liquid or low-melting solid at room temperature. |
| Odor | May have a characteristic hydrocarbon odor. |
| Flammability | Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat.[1] |
| Reactivity | May be reactive, especially with oxidizing agents. Can potentially undergo polymerization. |
| Toxicity | The toxicological properties have not been fully investigated. Handle with caution. |
| Environmental Hazards | Expected to be toxic to aquatic life. Avoid release to the environment. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Navigating the Safe Handling of Cyclotetradeca-1,3,9-triene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Cyclotetradeca-1,3,9-triene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar cyclic trienes, such as 1,5,9-Cyclododecatriene. It is imperative to treat this compound with the same level of caution as these analogs.
Immediate Safety and Hazard Information
This compound is anticipated to be a combustible liquid that may be harmful if swallowed or inhaled and could cause skin and eye irritation. It is also expected to be harmful to aquatic life with long-lasting effects.
Hazard Classification (Anticipated):
| Hazard Class | Category (Anticipated) |
| Flammable liquids | Category 4 |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Hazardous to the aquatic environment, long-term hazard | Category 2 |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133). |
| Skin Protection | |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste containing the compound in designated, sealed, and properly labeled containers.
-
Labeling: Label waste containers clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Combustible," "Harmful").
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or with general laboratory trash.[1]
First Aid Measures
In case of exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill Response
In the event of a spill, adhere to the following procedure.
Spill Response Workflow
Caption: Spill response procedure for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
